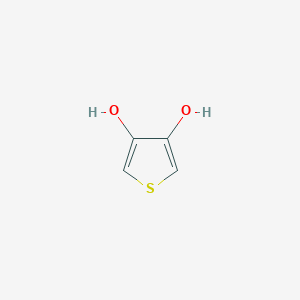

Thiophene-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433068 | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-59-8 | |

| Record name | 3,4-Thiophenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiophene 3,4 Diol and Its Analogues

Strategies for Direct Synthesis of Thiophene-3,4-diol Core Structures

The direct introduction of hydroxyl groups onto a pre-existing thiophene (B33073) ring presents a formidable challenge due to the specific reactivity of the heterocycle. Nevertheless, both oxidative and cyclization-based strategies have been explored to achieve this transformation.

The direct dihydroxylation of the thiophene ring is primarily achieved through enzymatic catalysis. Monooxygenase and dioxygenase enzymes have been shown to catalyze the oxidative dearomatization of thiophenes. mdpi.com Specifically, dioxygenase-catalyzed oxidation can produce cis-dihydrodiol metabolites, which are valuable intermediates. mdpi.comnih.gov

For instance, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida has been used to oxidize thiophene and 3-substituted thiophenes, resulting in the formation of the corresponding cis/trans-dihydrodiol metabolites. nih.gov This biotransformation represents a direct pathway to dihydroxylated thiophene structures, although the metabolites can be unstable. mdpi.comnih.gov The process involves the enzymatic addition of two hydroxyl groups across one of the double bonds of the thiophene ring. nih.gov

Table 1: Enzymatic Dihydroxylation of Thiophene Substrates

| Substrate | Enzyme System | Product | Reference |

|---|---|---|---|

| Thiophene | Toluene Dioxygenase (TDO) | cis/trans-dihydrodiol metabolite | nih.gov |

This table illustrates examples of enzymatic systems used for the dihydroxylation of thiophene precursors.

De novo synthesis, where the ring is constructed from acyclic precursors, offers a versatile route to the this compound core. The Hinsberg condensation is a classical method for thiophene synthesis, and variations of this reaction can yield tetrahydrothis compound derivatives. One such approach involves the base-catalyzed reaction of diketosulfides with 1,2-diketones. This method has been shown to produce 2,5-diacyltetrahydrothis compound derivatives in high yields. researchgate.net These diols can then be converted to the corresponding 2,5-diacylthiophenes. researchgate.net

Another significant strategy involves the intramolecular reductive coupling of 3-thiapentane-1,5-diones. This reaction, typically using a low-valent titanium reagent, leads to the formation of substituted thiolane-3,4-diols (tetrahydrothiophene-3,4-diols), which serve as direct precursors to functionalized thiophenes after dehydration. acs.org

Table 2: De Novo Synthesis of this compound Precursors via Cyclization

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Diketosulfides, 1,2-Diketones | Base-catalyzed condensation | 2,5-Diacyltetrahydrothiophene-3,4-diols | researchgate.net |

This table summarizes key cyclization strategies for constructing the tetrahydrothis compound ring system.

Oxidation of Thiophene Ring Precursors to Dihydroxylated Forms

Synthesis of Saturated and Oxidized this compound Derivatives

The saturated (tetrahydrothiophene) and oxidized (thiophene 1,1-dioxide) analogues of this compound are important compounds in their own right, often serving as key intermediates in more complex syntheses.

The synthesis of the saturated tetrahydrothis compound system can be achieved through various routes. As mentioned previously, intramolecular pinacol-type coupling of diketo sulfides is an effective method for producing thiolane-3,4-diols. acs.orgacs.org For example, the reductive coupling of a diketo sulfide (B99878) derived from 2-bromocyclobutanone (B185203) and sodium sulfide affords a thiolane-3,4-diol derivative. acs.org

The stereochemistry of the diol can be influenced by the reaction conditions and substrates. Tandem Michael-Henry and Michael-Michael reactions using 1,4-dithiane-2,5-diol (B140307) (the dimer of mercaptoacetaldehyde) as a key bifunctional partner provide a pathway to highly substituted tetrahydrothiophenes, including those with hydroxyl groups. researchgate.net These cycloaddition reactions often result in high diastereomeric ratios, favoring the formation of trans-3,4-disubstituted tetrahydrothiophenes. researchgate.net

Thiophene 1,1-dioxides are valuable dienophiles in Diels-Alder reactions. The synthesis of these compounds can be readily accomplished by the oxidation of the corresponding thiophene or tetrahydrothiophene (B86538) precursor. acs.org When starting from a diol precursor such as trans-tetrahydrothis compound, the sulfur atom can be selectively oxidized to a sulfone without affecting the hydroxyl groups.

A common method involves the oxidation of tetrahydrothis compound with hydrogen peroxide, often catalyzed by sodium tungstate (B81510). This reaction proceeds under mild conditions and efficiently converts the sulfide to a sulfone. Alternatively, meta-chloroperbenzoic acid (m-CPBA) is a widely used reagent for the oxidation of thiophenes to their corresponding 1,1-dioxides. acs.org These oxidation reactions are a key step in transforming the diol precursors into highly reactive thiophene 1,1-dioxide derivatives. acs.org

Table 3: Oxidation of Diol Precursors to Thiophene 1,1-Dioxides

| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Tetrahydrothis compound | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | trans-Tetrahydrothis compound 1,1-dioxide |

This table details common oxidation methods to convert thiophene diol precursors into their 1,1-dioxide forms.

Preparation of trans-Tetrahydrothis compound Systems

Synthesis of Highly Functionalized this compound Derivatives

The synthesis of thiophene derivatives with diverse functional groups is crucial for their application in various fields. Many synthetic routes to highly functionalized thiophenes and their saturated analogues utilize 1,4-dithiane-2,5-diol as a versatile starting material. researchgate.netscribd.comclockss.orgmetu.edu.tr This commercially available dimer of mercaptoacetaldehyde (B1617137) can participate in tandem reactions, such as Michael-Henry or Michael-Michael sequences, with electrophilic alkenes to create 3,4-disubstituted tetrahydrothiophenes in a single pot. researchgate.net

For example, reacting 1,4-dithiane-2,5-diol with in situ generated nitroalkenes leads to the facile formation of polyfunctionalized tetrahydrothiophenes bearing both nitro and hydroxyl groups. researchgate.netmetu.edu.tr Similarly, its reaction with allenyl esters can afford 2,3,4-trisubstituted tetrahydrothiophenes containing a hydroxyl group. clockss.org These methods provide efficient access to complex tetrahydrothiophene-3,4-ol scaffolds that can be further modified or used as direct precursors for aromatization to highly functionalized thiophenes. researchgate.netclockss.org

Introduction of Substituents at Peripheral Thiophene Ring Positions (e.g., 2,5-bis-substituted derivatives)

The functionalization of the thiophene ring at the 2- and 5-positions is a key strategy for modifying the properties of this compound and its analogues. These peripheral positions are generally more susceptible to electrophilic substitution compared to the 3- and 4-positions due to the electronic nature of the thiophene ring. pharmaguideline.com The introduction of substituents at these sites can significantly influence the electronic properties, solubility, and polymerization behavior of the resulting monomers.

A common approach involves the direct halogenation of the thiophene core. For instance, bromination of thieno[3,4-b]thiophene (B1596311) with N-bromosuccinimide (NBS) can lead to the formation of 4,6-dibromo-2-chlorothieno[3,4-b]thiophene. acs.org These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions, such as Stille or Suzuki couplings, allowing for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. mdpi.com

Another strategy is the direct C-H arylation, which offers a more atom-economical approach to functionalization. For example, palladium-catalyzed double C-H direct arylation has been used to synthesize diarylated thieno[3,4-b]thiophenes by attaching aryl groups at the R3 and R4 positions. acs.org This method avoids the pre-functionalization of the thiophene ring, streamlining the synthetic process.

Furthermore, lithiation followed by quenching with an electrophile is a powerful technique for introducing substituents. Treatment of a substituted thieno[3,4-b]thiophene with n-butyllithium can selectively deprotonate the R4-position, which can then react with electrophiles like trimethyltin (B158744) chloride. acs.org This regioselectivity is attributed to the acidity of the proton and potential coordination of the lithium to the adjacent sulfur atom. acs.org

The synthesis of 2,5-bis-substituted derivatives can also be achieved through multi-step sequences starting from simpler thiophene precursors. For example, 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene monomers have been synthesized, demonstrating the feasibility of constructing complex architectures around the central thiophene ring. nih.gov Similarly, 3,4-dibromo-2,5-bis(chloromethyl)thiophene serves as a starting material for a variety of 2,5-bis-substituted thiophenes through nucleophilic substitution reactions.

The following table summarizes some examples of peripheral functionalization of thiophene derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| Thieno[3,4-b]thiophene | N-Bromosuccinimide (NBS) | 4,6-Dibromo-2-chlorothieno[3,4-b]thiophene | acs.org |

| R1-alkyl-substituted Thieno[3,4-b]thiophene | n-BuLi, then Trimethyltin chloride | Trimethyl(2-alkylthieno[3,4-b]thiophen-6-yl)stannane | acs.org |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | KSCN | 3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene | |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Aqueous acetone | 3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene |

Regioselective Synthetic Approaches to Substituted Thiophene-3,4-diols

Achieving regiocontrol in the synthesis of substituted thiophene-3,4-diols is crucial for tailoring their properties for specific applications. The inherent reactivity of the thiophene ring often leads to a mixture of isomers, making regioselective synthesis a significant challenge.

One successful strategy involves the metal-catalyzed heterocyclization of functionalized alkynes. mdpi.com This approach allows for the construction of the thiophene ring with predefined substitution patterns. By carefully choosing the starting alkyne and the reaction conditions, it is possible to direct the cyclization to yield specific regioisomers. For instance, the iodocyclization of sulfur-containing alkynes has emerged as a powerful tool for the direct synthesis of iodinated thiophenes, which can be further functionalized. mdpi.com

Another approach relies on the directed metalation of a pre-existing thiophene ring. The choice of the directing group and the metalating agent can dictate the position of substitution. For example, in thieno[3,4-b]thiophene systems, deprotonation with n-butyllithium can occur selectively at the R4-position due to the influence of the adjacent sulfur atom. acs.org Similarly, selective lithium-iodine exchange reactions can be employed to introduce substituents at specific positions. acs.org

The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can also be adapted for the regioselective synthesis of certain thiophene derivatives. arkat-usa.orgnih.gov This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not directly yielding thiophene-3,4-diols, the resulting 2-aminothiophenes can serve as versatile intermediates for further transformations.

Recent advances have also focused on cascade reactions that form multiple bonds in a single operation, often with high regioselectivity. For example, a one-step TiCl4-mediated regiospecific synthesis of thiine derivatives has been reported, which proceeds through a tandem cyclization-fragmentation reaction. rsc.org

The following table provides examples of regioselective synthetic methods for substituted thiophenes:

| Method | Starting Materials | Product Type | Key Features | Reference |

| Metal-catalyzed Heterocyclization | Functionalized alkynes, Sulfur source | Substituted thiophenes | High regioselectivity, Atom-economical | mdpi.com |

| Directed Metalation | Substituted thieno[3,4-b]thiophene, n-BuLi | Regioselectively substituted thieno[3,4-b]thiophenes | High regioselectivity based on directing groups | acs.org |

| Iodocyclization | Sulfur-containing alkynes, Iodine source | Iodinated thiophenes | Direct synthesis of functionalizable thiophenes | mdpi.com |

Multi-Step Synthetic Sequences Employing Thiophene-Diol Intermediates

This compound and its derivatives are valuable intermediates in multi-step synthetic sequences for the construction of complex molecules and functional materials. Their diol functionality allows for a variety of subsequent transformations, making them versatile building blocks.

One notable application is in the synthesis of ladder-type conjugated systems. For instance, a terthiophene-based diol was utilized as a key intermediate in an attempted synthesis of an indacenedithiophene (IDT) analogue. rsc.org The synthetic route involved the construction of a terthiophene skeleton via a double Stille reaction, followed by treatment with a Grignard reagent to form the diol. rsc.org Although the final cyclization unexpectedly led to a naphtho[2,3-b]thiophene (B1219671) derivative, this work highlights the utility of thiophene-diol intermediates in accessing complex fused aromatic systems. rsc.org

The diol functionality in these intermediates can be transformed into other functional groups or used to extend the molecular framework. For example, acid-catalyzed intramolecular rearrangement of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione, a diol derivative, leads to a ring-fused product in good yield. beilstein-journals.org This type of cyclization demonstrates how the diol can be used to create rigid, planar structures suitable for electronic applications.

The table below outlines a multi-step synthesis involving a thiophene-diol intermediate:

| Starting Material | Key Intermediate | Final Product (or attempted) | Application | Reference |

| 3-Formyl-thiophene | Terthiophene-based diol | Naphtho[2,3-b]thiophene derivative (unexpected); Indacenedithiophene analogue (attempted) | Organic electronics | rsc.org |

| 3-Bromothiophene | Various thiophene intermediates | Substituted thieno[3,2-b]thiophenes | Optoelectronic materials | mdpi.com |

Cascade Cyclization Strategies from Alkynyl Diol Derivatives

Cascade cyclization reactions starting from alkynyl diol derivatives represent a highly efficient and atom-economical strategy for the synthesis of thiophene-3,4-diols and their fused analogues. These reactions involve a series of intramolecular transformations that rapidly build molecular complexity from simple acyclic precursors.

A recently developed method describes the synthesis of multisubstituted thieno[3,2-b]thiophenes and selenopheno[3,2-b]selenophenes through a bisulfur/biselenium cyclization of alkynyl diols. mdpi.comnih.govresearchgate.net This step-efficient protocol utilizes I2/Na2S2O3 or selenium to promote the cyclization, affording the desired products in moderate to good yields. mdpi.comnih.govresearchgate.net A plausible mechanism involves the initial dehydration of the alkynyl diol, followed by a radical-mediated cyclization with the sulfur or selenium source. mdpi.com Control experiments have suggested the involvement of a radical pathway in the sulfur cyclization. mdpi.com

This cascade approach offers significant advantages over traditional multi-step syntheses, which often suffer from low efficiency and require harsh reaction conditions. mdpi.com The ability to construct the thieno[3,2-b]thiophene (B52689) core in a single step from readily available alkynyl diols is a major advancement in the field. The reaction tolerates a variety of substituents on the alkynyl diol, including alkyl, cycloalkyl, and even heterocyclic groups, providing access to a diverse library of thieno[3,2-b]thiophene derivatives. mdpi.com

The development of such cascade reactions is crucial for the advancement of materials science, as it enables the rapid and efficient synthesis of novel building blocks for organic electronics. The direct transformation of alkynyl diols into complex heterocyclic systems like thieno[3,2-b]thiophenes showcases the power of cascade cyclizations in modern organic synthesis. mdpi.comnih.govresearchgate.net

The following table summarizes the key aspects of the cascade cyclization of alkynyl diols:

| Starting Material | Reagents | Product | Key Features | Reference |

| Alkynyl diols | I2/Na2S2O3 | Multisubstituted thieno[3,2-b]thiophenes | Step-efficient, Moderate to good yields, Tolerates various substituents | mdpi.comnih.govresearchgate.net |

| Alkynyl diols | Selenium | Multisubstituted selenopheno[3,2-b]selenophenes | Step-efficient, Access to selenium analogues | mdpi.comnih.gov |

Polymerization Strategies Involving this compound Related Monomers

Electrochemical Polymerization Techniques for Conjugated Systems

Electrochemical polymerization is a powerful and widely used technique for the synthesis of conjugated polymers from this compound related monomers. This method allows for the direct deposition of a polymer film onto an electrode surface, offering excellent control over the film thickness and morphology.

The process typically involves the anodic oxidation of the monomer in a suitable electrolyte solution. For instance, the electropolymerization of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) can be performed in an anhydrous solvent mixture with a supporting electrolyte like NaClO4 or LiClO4. tubitak.gov.tr As the potential is cycled, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode. The successful polymerization is often evidenced by an increase in the oxidation and reduction peaks in the cyclic voltammogram and the appearance of a new, lower oxidation potential for the polymer compared to the monomer. tubitak.gov.tr

The properties of the resulting polymer film, such as its conductivity and electrochromic behavior, can be studied in situ using spectroelectrochemistry. tubitak.gov.tr Upon electrochemical doping, the absorption spectrum of the polymer changes, with the disappearance of the neutral state absorption and the emergence of new bands corresponding to polaron and bipolaron states. tubitak.gov.tr

The choice of monomer structure is critical for successful electropolymerization. Monomers with high oxidation potentials may be difficult or impossible to polymerize electrochemically. beilstein-journals.org Additionally, certain functional groups on the monomer can interfere with the polymerization process. beilstein-journals.org However, the versatility of electrochemical polymerization allows for the synthesis of a wide range of polythiophenes with tailored properties for applications in organic electronics, such as electrochromic devices, sensors, and energy storage. beilstein-journals.org

The table below shows examples of monomers that have been electrochemically polymerized:

| Monomer | Polymerization Conditions | Resulting Polymer | Reference |

| 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | Anhydrous ACN/DCM, NaClO4/LiClO4 electrolyte | p(4-CNPhTT) | tubitak.gov.tr |

| 3-(3,4-Ethylenedioxythiophene)prop-1-yne (pyEDOT) derivatives | Glassy carbon electrode, various electrolytes | Functionalized PEDOT derivatives | beilstein-journals.org |

| TTF-modified thiophene monomers | Nitrobenzene solution | TTF-functionalized polythiophenes | beilstein-journals.org |

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization is a versatile and scalable method for the synthesis of conjugated polymers from this compound related monomers. This technique is particularly suitable for large-scale production, as it does not require the specialized equipment needed for electrochemical polymerization. mdpi.com

The polymerization is typically carried out by treating the monomer with a chemical oxidant in a suitable solvent. Common oxidants include iron(III) chloride (FeCl3), sodium persulfate (Na2S2O8), and iron(III) sulfate (B86663) (Fe2(SO4)3). researchgate.netscielo.br For example, poly(3,4-ethylenedioxythiophene) (PEDOT) can be synthesized by the oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) in the presence of a dopant like poly(styrene sulfonate) (PSS) and an oxidizing agent. researchgate.net

The choice of solvent can significantly influence the properties of the resulting polymer, such as its molecular weight. scielo.br For instance, the polymerization of 3-hexylthiophene (B156222) with FeCl3 in chloroform (B151607) versus dichloromethane (B109758) can lead to polymers with different molecular weights but similar regioregularity and conjugation length. scielo.br

A key advantage of chemical oxidative polymerization is the ability to produce processable polymer dispersions. For example, the synthesis of PEDOT:PSS aqueous dispersions is a well-established industrial process. mdpi.com These dispersions can be used to cast thin films for a variety of applications, including antistatic coatings, transparent electrodes, and in organic electronic devices. researchgate.netmdpi.com

Recently, novel approaches such as solvent-free chemical oxidative polymerization have been developed. researchgate.net This method can produce polymer grains with interesting properties, such as photothermal effects. researchgate.net Another innovative technique involves using ozone as the oxidant in an aqueous medium to produce polythiophene nanoparticles in the form of a stable colloid. astrj.com

The following table summarizes different chemical oxidative polymerization approaches:

| Monomer | Oxidant | Solvent/Medium | Resulting Polymer | Reference |

| 3,4-Ethylenedioxythiophene (EDOT) | Na2S2O8 / Fe2(SO4)3 | Water (with PSS) | PEDOT:PSS dispersion | researchgate.net |

| 3-Hexylthiophene | FeCl3 | Chloroform or Dichloromethane | Poly(3-hexylthiophene) | scielo.br |

| Thiophene | Ozone | Aqueous dispersion | Polythiophene nanoparticles | astrj.com |

| 3,4-Ethylenedioxythiophene (EDOT) | Anhydrous FeCl3 | Solvent-free | PEDOT grains | researchgate.net |

Vapor Phase Polymerization for Thin Film Deposition

Vapor Phase Polymerization (VPP) and a related solvent-free technique, oxidative Chemical Vapor Deposition (oCVD), are advanced methods for producing high-quality, conformal thin films of conducting polymers from thiophene derivatives. researchgate.netacs.org These techniques are particularly well-suited for analogues of this compound, such as 3,4-ethylenedioxythiophene (EDOT), the monomer for the widely studied conducting polymer PEDOT. acs.orgmdpi.com

The general VPP process involves two main steps. First, a thin film of an oxidant, such as an iron(III) salt, is deposited onto a substrate. frontiersin.orgrsc.org Subsequently, the oxidant-coated substrate is exposed to the monomer vapor in a controlled environment, leading to polymerization directly on the substrate surface. frontiersin.org The oCVD process is a similar all-dry method where the monomer vapor and a sublimed solid-state oxidant, like iron(III) chloride (FeCl₃), are simultaneously introduced into a reactor, where they react and deposit as a polymer film on a temperature-controlled substrate. rsc.org These vapor-phase methods are advantageous as they are solvent-free, can be performed at low temperatures, and allow for the coating of complex, high-surface-area structures. acs.orgrsc.org

Research has focused on optimizing VPP conditions to tailor the properties of the resulting polymer films. Key parameters include the choice of oxidant, polymerization time, and temperature, which significantly influence the film's electrical conductivity and morphology. researchgate.netrsc.org For instance, studies on the VPP of PEDOT have demonstrated that optimizing the oxidant concentration and the chemical nature of the solvent used to deposit the oxidant layer can lead to substantial improvements in electrical conductivity. rsc.org Similarly, for the VPP of poly(thieno[3,4-b]thiophene), a low-bandgap conducting polymer, the oxidant concentration and polymerization temperature were fine-tuned to achieve maximum conductivity. researchgate.netnih.gov

Detailed research findings from various studies are summarized in the table below, illustrating the impact of synthetic conditions on the electrical properties of the resulting polymer films.

| Polymer | Monomer | Oxidant System | Polymerization Conditions | Electrical Conductivity (S cm⁻¹) | Source(s) |

| PEDOT:OTf | EDOT | Fe(OTf)₃ / PEG-PPG-PEG | Temp: 60°C, Time: 30 min | 3800 (4500 after H₂SO₄ treatment) | rsc.org |

| pT34bT:Tos | Thieno[3,4-b]thiophene | Ferric p-toluenesulfonate | Oxidant Conc: 12 wt%, Temp: 60°C, Time: 15 min | ~750 | researchgate.netnih.gov |

| PEDOT | EDOT | Iron(III) chloride (FeCl₃) | Substrate Temp: Varied | 1 - 30 | rsc.org |

Table 1: Research findings on Vapor Phase Polymerization of thiophene analogues.

Polycondensation Routes for Thiophene-Based Copolyesters

Polycondensation is a versatile method for synthesizing copolyesters incorporating the thiophene moiety, yielding materials with tunable thermal and mechanical properties. This approach typically involves the reaction of a thiophene-based dicarboxylic acid or its ester derivative with one or more diols. While this compound itself is less commonly used in this specific context, its isomers and derivatives, particularly 2,5-thiophenedicarboxylates, are key monomers for producing these copolyesters. mdpi.commdpi.com

A common method is melt polycondensation, a two-step process involving transesterification followed by polycondensation at high temperatures and under vacuum. mdpi.com In a representative synthesis, dimethyl 2,5-thiophenedicarboxylate (DMTD) is copolymerized with another diester, such as dimethyl 2,5-dimethoxyterephthalate (DMDMT), and an aliphatic diol like 1,6-hexanediol (B165255) (HDO). mdpi.com By systematically varying the molar ratio of the thiophene-based monomer in the feed, researchers can tailor the copolyester's properties. Studies show that increasing the DMTD content can shorten the reaction time due to its higher reactivity compared to its benzene-based counterpart. mdpi.com

This ability to control the polymer backbone composition allows for the fine-tuning of critical material properties. The incorporation of the rigid, heterocyclic thiophene ring influences the polymer's crystallinity, glass transition temperature (Tg), and mechanical strength. mdpi.commdpi.comnih.gov For example, copolyesters synthesized from a thiophene dicarboxylate, an aromatic diol, and an aliphatic diol have demonstrated high tensile strength and toughness, with properties comparable to or even outperforming some commodity plastics. mdpi.comnih.gov

The following table presents detailed findings from studies on thiophene-based copolyesters, highlighting the relationship between comonomer composition and the resulting polymer properties.

| Copolyester System | Comonomer Ratio (molar) | Weight-Average Molar Mass (Mw) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Source(s) |

| PHS (DMTD/DMDMT with HDO) | DMTD:DMDMT = 20:80 to 90:10 | 27,500 - 38,800 | 70 - 100 | 23 - 80 | mdpi.com |

| PTBₓHᵧ (TDCA with BHB and 1,6-HDO) | Varied THH vs. TBB content | 67,400 - 78,700 | 69.4 - 105.5 | 46.4 - 70.5 | mdpi.comnih.gov |

Table 2: Research findings on Polycondensation of thiophene-based monomers. (DMTD: dimethyl 2,5-thiophenedicarboxylate; DMDMT: dimethyl 2,5-dimethoxyterephthalate; HDO: 1,6-hexanediol; TDCA: 2,5-thiophenedicarboxylate; BHB: 1,4-Bis(2-hydroxyethyl)benzene (B1588559); 1,6-HDO: 1,6-hexanediol; THH: hexylene thiophenedicarboxylate; TBB: 1,4-bis(2-hydroxyethyl)benzene thiophenedicarboxylate)

Direct (Hetero)Arylation Polymerization for π-Conjugated Systems

Direct (Hetero)Arylation Polymerization (DHaP) has emerged as a powerful and efficient synthetic route for producing π-conjugated polymers based on thiophene and its derivatives. researchgate.netrsc.org This methodology offers a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations, as it avoids the need for pre-functionalizing monomers with organometallic groups. rsc.org The reaction proceeds by forming C-C bonds directly through the activation of C-H bonds, typically catalyzed by a palladium complex. rsc.org

This technique is particularly relevant for synthesizing polymers from 3,4-disubstituted thiophenes, including analogues of this compound such as 3,4-propylenedioxythiophene (B118826) (ProDOT). researchgate.net Research has demonstrated that DHaP provides a rapid pathway to high-yield polymers with simplified purification procedures. researchgate.net A significant advantage of DHaP is the resulting low level of residual metallic impurities in the final polymer, which is crucial for applications in electronics where such impurities can be detrimental to device performance. researchgate.net

The DHaP method has been successfully used to synthesize a variety of poly(3,4-disubstituted)thiophenes. core.ac.uk By selecting monomers with specific electron-donating or electron-accepting substituents at the 3 and 4 positions of the thiophene ring, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be precisely adjusted. core.ac.uk This control over the electronic structure is essential for tailoring the optical and electrochemical properties of the material for use in devices like organic solar cells and electrochromic windows. researchgate.net

The table below summarizes examples of thiophene-based polymers synthesized using DHaP, showcasing the versatility of this methodology.

| Polymer | Monomer(s) | Catalytic System | Molecular Weight (Mₙ) ( kg/mol ) | Dispersity (Đ) | Source(s) |

| P(ProDOT) | 3,4-propylenedioxythiophene | Pd-based | 11.7 | 1.7 | researchgate.net |

| ECP-black | ProDOT derivative + dibromo-ProDOT derivative + dibromobenzothiadiazole | Pd-based | 18.4 | 2.5 | researchgate.net |

| Poly(fluorene-alt-DTBT) | Fluorene dibromide + Thiophene-flanked benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ | 10.2 - 22.1 | 1.7 - 2.8 | rsc.org |

Table 3: Research findings on Direct (Hetero)Arylation Polymerization of thiophene-based monomers.

Reaction Mechanisms and Reactivity Profiles of Thiophene 3,4 Diol Systems

Mechanistic Investigations of Oxidation and Reduction Reactions

The oxidation and reduction of thiophene-3,4-diol systems are fundamental processes that alter the oxidation state of the sulfur atom and can lead to a variety of functionalized products.

The oxidation of the sulfide (B99878) group in tetrahydrothis compound to a sulfone is a well-documented transformation that typically proceeds through a nucleophilic pathway. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄).

The mechanism of this reaction can be described in the following steps:

Activation of Hydrogen Peroxide: Sodium tungstate catalyzes the heterolytic cleavage of H₂O₂, which generates reactive peroxo-tungstate species.

Sulfide Oxidation: The electron-rich sulfur atom in tetrahydrothis compound acts as a nucleophile, attacking the electrophilic peroxo-tungstate species. This results in the formation of a sulfoxide (B87167) intermediate.

Sulfone Formation: A subsequent oxidation step converts the sulfoxide intermediate to the final sulfone product, trans-Tetrahydrothis compound 1,1-dioxide. This second step is generally faster than the first, preventing the accumulation of the sulfoxide intermediate.

This method is highly efficient due to the selective conversion of the sulfide to a sulfone without over-oxidizing the hydroxyl groups. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure.

The oxidation of the thiophene (B33073) ring itself, as opposed to the saturated tetrahydrothiophene (B86538) system, can lead to different products and involves different mechanistic considerations. The aromaticity of the thiophene ring makes it less susceptible to oxidation than a simple sulfide. slideshare.net However, under specific conditions, oxidation can be achieved.

The use of peracids in a strongly acidic medium can lead to the formation of thiophen-2-one. acs.org This reaction is believed to proceed through initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid. acs.org This can lead to the formation of a highly reactive thiophene 2,3-epoxide intermediate, which then undergoes ring-opening and rearrangement to yield the final product. acs.org

Computational studies on the oxidation of thiophene by the hydroperoxyl radical (HO₂) have shown that the most kinetically favored pathways involve the addition of the radical to the α and β carbons of the thiophene ring. researchgate.net This complex oxidation can yield a variety of products, including thiophene-epoxide, thiophene-ol, and thiophene-oxide. researchgate.net

The catalyst plays a crucial role in determining the outcome of the oxidation. For instance, in the oxidation of tetrahydrothis compound, sodium tungstate is key to activating the hydrogen peroxide for the selective sulfide oxidation. In the oxidation of thiophene itself, the strong acid catalyst is necessary to activate the aromatic ring towards nucleophilic attack by the peracid. acs.org

The reduction of this compound derivatives, particularly the sulfone, can regenerate the corresponding sulfide or even lead to the formation of thiols. These reactions are important for synthetic transformations where the sulfone group has been used as a protecting or activating group. The reduction of trans-tetrahydrothis compound 1,1-dioxide can convert the compound back to its corresponding thiol or sulfide forms.

Catalytic Aspects of Thiophene Oxidation

Cycloaddition and Rearrangement Reactions

This compound analogues and related systems can participate in cycloaddition and rearrangement reactions, showcasing their versatility in the synthesis of complex molecules.

While thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, its oxidized derivatives, such as thiophene-1,1-dioxides, are excellent dienes. researchtrends.net The oxidation to the sulfone disrupts the aromaticity of the ring, making it more reactive in [4+2] cycloaddition reactions.

Highly congested thiophene 1,1-dioxides, derived from the corresponding thiolane-3,4-diols, readily undergo Diels-Alder reactions with various dienophiles. acs.org For example, they react with phenyl vinyl sulfone and alkynic dienophiles to produce highly substituted benzene (B151609) derivatives. acs.org These reactions often proceed with the extrusion of sulfur dioxide.

The reactivity of thiophene S-oxides, which are intermediates in the oxidation of thiophenes, has also been harnessed in in-situ [4+2] cycloaddition reactions. researchtrends.netsciforum.net This approach allows for the formation of cycloadducts that can be further transformed into substituted arenes or cyclohexadienes. researchtrends.net

Table 1: Examples of [4+2] Cycloaddition Reactions of this compound Analogues

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 3,4-Di-tert-butylthiophene 1,1-dioxide | Phenyl vinyl sulfone | o-Di-tert-butylbenzene | acs.org |

| 3,4-Di(1-adamantyl)thiophene 1,1-dioxide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted benzene derivative | acs.org |

| Thiophene S-oxide (in situ) | N-Phenylmaleimide | Exo and endo adducts | researchgate.netlookchem.com |

| Brominated thiophene S-oxide (in situ) | 1,4-Naphthoquinone | Haloanthraquinone | sciforum.net |

Acid-catalyzed rearrangements are a common feature in the chemistry of diols, and systems related to this compound are no exception. The pinacol (B44631) rearrangement, for instance, involves the 1,2-migration of a substituent in a protonated 1,2-diol to form a ketone or aldehyde. msu.edu

In related systems, such as 4,5-bis(hydroxymethyl)-1,3-dithiole-2-thiones, acid treatment can lead to intramolecular rearrangements. beilstein-journals.org For example, the diol derived from 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione undergoes an intramolecular rearrangement in the presence of perchloric acid to form a ring-fused product. beilstein-journals.org The proposed mechanism involves the formation of an allylic carbocation, which then attacks the thiophene ring to form a new carbon-carbon bond and a six-membered ring. beilstein-journals.org

Another example involves the acid-catalyzed rearrangement of diferrocenyl 3,4-thiophene dicarboxylate, which, in the presence of water, undergoes cyclization to form thieno[3,4-c]furan-1,3-dione. mdpi.com While not a diol system itself, it highlights the susceptibility of substituted thiophenes to undergo intramolecular cyclization and rearrangement reactions.

These rearrangements are often driven by the formation of more stable carbocation intermediates or the relief of ring strain. The specific pathway of the rearrangement can be influenced by factors such as the nature of the substituents, the stereochemistry of the diol, and the reaction conditions. msu.edu

[4+2] Cycloaddition Reactivity of this compound Analogues (Diene Behavior)

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in this compound Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. This process is often associated with a large Stokes shift, meaning a significant difference between the absorption and emission maxima. This compound derivatives, particularly those with intramolecular hydrogen bonds, are interesting systems for studying ESIPT mechanisms.

In derivatives of this compound that possess two intramolecular hydrogen bonds, the possibility of single or double proton transfer exists. Theoretical studies on 2,5-bis(benzoxazol-2-yl)this compound (BBTD) have shown that upon photoexcitation to the first excited state (S1), the intramolecular hydrogen bonds are strengthened, which facilitates the proton transfer process. researchgate.netresearchgate.net Analysis of the potential energy surface for BBTD indicates that a single proton transfer can occur, leading to a more stable keto tautomer in the excited state. researchgate.netmdpi.com This single ESIPT process is often ultrafast, occurring on the femtosecond timescale. researchgate.net The resulting single-keto tautomer is responsible for one of the observed fluorescence bands. researchgate.net

For this compound derivatives with two proton transfer sites, the double proton transfer can occur through a stepwise (or sequential) mechanism, where the two protons transfer one after the other, or a synergetic (or concerted) mechanism, where both protons transfer simultaneously.

Theoretical investigations on 2,5-bis(benzoxazol-2-yl)this compound (BBTD) have provided detailed insights into this process. researchgate.netnih.gov By constructing the potential energy surface for the S1 state, it has been demonstrated that BBTD undergoes a stepwise excited-state double proton transfer (ESDPT) process. researchgate.netnih.gov The first proton transfer occurs essentially without a barrier, leading to the formation of a single-proton-transfer (SPT) intermediate. researchgate.net The second proton transfer then proceeds from this intermediate, overcoming a small energy barrier to form the double-proton-transfer (DPT) configuration. global-sci.com This stepwise mechanism results in two distinct fluorescence emissions, one from the SPT state and another from the DPT state. researchgate.net The complexity of the emission spectrum of such dyes is attributed to the presence of the initial double enol form, the single ESIPT enol-keto tautomer, and the double ESIPT structure. researchgate.net

The preference for a stepwise mechanism over a concerted one is a key finding in the study of these systems. researchgate.netresearchgate.netnih.gov

The dynamics of ESIPT are highly sensitive to the molecular geometry and electronic structure of the molecule in both its ground and excited states. Upon photoexcitation, changes in bond lengths, bond angles, and charge distribution occur, which can either promote or hinder the proton transfer process. researchgate.netnih.gov

For 2,5-bis(benzoxazol-2-yl)this compound (BBTD), theoretical calculations show that the intramolecular hydrogen bonds are strengthened in the S1 excited state, as evidenced by changes in bond lengths and IR vibrational frequencies. researchgate.netresearchgate.net This strengthening of the hydrogen bond provides the driving force for the proton transfer.

Frontier molecular orbital (FMO) analysis is a valuable tool for understanding the electronic changes upon excitation. sci-hub.se The redistribution of electron density from the ground state (S0) to the S1 state, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), can increase the acidity of the proton donor (the hydroxyl group) and the basicity of the proton acceptor. sci-hub.se In this compound derivatives, this charge redistribution facilitates the movement of the proton. researchgate.net The energy gap between the HOMO and LUMO can also correlate with the Stokes shift observed in the enol form. sci-hub.se

The substitution of atoms within the molecular framework can also significantly affect the ESIPT process. Studies on related systems have shown that changing the electronegativity of atoms in the heterocyclic rings attached to the this compound core can modulate the strength of the hydrogen bonds and the energy barriers for proton transfer. researchgate.netsci-hub.se

The surrounding environment, particularly the polarity of the solvent, can have a profound effect on ESIPT dynamics. mdpi.com Increasing solvent polarity can influence the stability of the different tautomeric forms (enol and keto) and can also affect the energy barrier of the proton transfer reaction. mdpi.comacs.org

In some cases, increasing the solvent's polarity and its ability to form intermolecular hydrogen bonds with the solute can disrupt the pre-existing intramolecular hydrogen bonds that are crucial for ESIPT, thereby reducing the efficiency of the process. mdpi.com For some thiadiazole derivatives, dual fluorescence is observed in low-polarity solvents, while only a single emission band appears in polar solvents, indicating that ESIPT is favored in nonpolar environments. mdpi.com

Theoretical studies on ESIPT systems have shown that while photo-excitation enhances the intramolecular hydrogen bond strength, increasing solvent polarity can inhibit this enhancement in the S1 state, making the ESIPT process less favorable. researchgate.net However, for other systems, an increase in solvent polarity has been predicted to facilitate the ESIPT reaction. acs.org This highlights the complex interplay between the solute and solvent, where the specific interactions can either promote or hinder the proton transfer. The effect of the solvent is often modeled using computational methods like the polarizable continuum model (PCM). nih.gov

The table below summarizes the general effects of solvent polarity on the ESIPT process in relevant systems.

| Solvent Property | General Effect on ESIPT | Mechanism | Ref |

| Increasing Polarity | Can inhibit ESIPT | Disruption of intramolecular H-bonds by intermolecular H-bonding with solvent. | mdpi.com |

| Increasing Polarity | Can inhibit ESIPT | Reduces the enhancement of intramolecular H-bond strength in the S1 state. | researchgate.net |

| Increasing Polarity | Can facilitate ESIPT | Differential stabilization of excited states and transition states. | acs.org |

An external electric field (EEF) can be used as a tool to modulate and control chemical reactions, including ESIPT processes. researchgate.netmdpi.com The application of an EEF can alter the potential energy surface of a molecule, thereby influencing the thermodynamics and kinetics of proton transfer. mdpi.commdpi.com

For the 2,5-bis(benzoxazol-2-yl)this compound (BBTD) system, theoretical studies have demonstrated a mechanism for regulating the stepwise ESDPT process via an EEF. researchgate.netnih.gov By applying an electric field of a specific strength and direction, it is possible to control which proton transfer step is favored. researchgate.net The EEF can stabilize or destabilize the different tautomeric forms (enol, single-keto, double-keto) depending on their dipole moments and the field's orientation. mdpi.com This allows for the potential to switch the fluorescence emission between the single-proton-transfer and double-proton-transfer states. researchgate.net

This regulation is possible because the EEF interacts with the molecular dipole moment, and this interaction energy is added to the potential energy of the molecule. mdpi.com By carefully choosing the direction and strength of the field, one can selectively lower the energy barrier for one proton transfer while raising it for another, or even invert the relative stability of the tautomers. researchgate.netmdpi.com This provides a novel approach for designing molecular switches and materials with tunable photophysical properties. researchgate.netmdpi.com

Solvent Polarity Effects on Excited-State Proton Transfer

Electrocatalytic and Electrochemical Reaction Pathways

The electrochemical behavior of this compound and its derivatives, most notably 3,4-ethylenedioxythiophene (B145204) (EDOT), is central to their application in conducting polymers. The process of electropolymerization transforms soluble monomers into insoluble, conductive films on an electrode surface.

The electrochemical oxidation of this compound systems is a multi-step process that initiates polymerization. The generally accepted mechanism proceeds as follows:

Initial Oxidation: The process begins with the electrochemical oxidation of the monomer at the anode. rsc.org This initial step involves the removal of an electron from the π-system of the thiophene ring to form a radical cation. rsc.org The oxidation potential required for this step is a key characteristic of the monomer. For many vinylarenes, a related process, the oxidation potentials range from 1.15 V to 1.75 V vs. SCE. rsc.org Derivatives like 3,4-(2,2-dimethylpropylenedioxy)thiophene (B1352945) (ProDOT-Me2) are specifically designed to have lower oxidation potentials than the parent polythiophene. ossila.com

Radical Cation Coupling: The generated radical cations then couple with each other. This coupling predominantly occurs at the 2- and 5-positions of the thiophene ring, which are the most electron-rich and sterically accessible sites. electrochemsci.org This dimerization results in the formation of a dicationic species.

Deprotonation and Re-aromatization: The dicationic dimer subsequently undergoes deprotonation to re-establish the aromaticity of the two connected thiophene rings, forming a neutral dimer.

Chain Propagation: The dimer itself has a lower oxidation potential than the original monomer. Therefore, it is immediately oxidized to its radical cation, allowing it to react with other monomer radical cations or oligomers. This process repeats, leading to the propagation of the polymer chain. tubitak.gov.tr

This growth of the polymer film on the electrode surface can be visually monitored through cyclic voltammetry. During repeated potential scans, there is a progressive increase in the current of the redox peaks, which signifies the deposition of an electroactive polymer film on the electrode. tubitak.gov.trresearchgate.net A key indicator of successful electropolymerization is that the oxidation potential of the resulting polymer is significantly lower than that of the initial monomer. tubitak.gov.tr For instance, the oxidation wave for p(4-CNPhTT), a thienothiophene-based polymer, appears at 0.84 V, whereas its monomer oxidizes at 1.40 V. tubitak.gov.tr This process results in a conductive polymer film that can be reversibly oxidized (doped) and reduced (dedoped), often accompanied by distinct color changes, a property known as electrochromism. electrochemsci.orgresearchgate.net

The successful formation of a uniform and adherent polymer film from this compound derivatives is governed by several interdependent experimental factors. The morphology, conductivity, and electrochemical properties of the resulting film are highly sensitive to these conditions.

Monomer Structure: The structure of the monomer is a primary determinant. The presence of the 3,4-diol or a bridging group like an ethylenedioxy moiety blocks these positions, forcing polymerization to occur regioregularly at the 2- and 5-positions, leading to linear polymer chains. mdpi.com The nature of the substituents on the dioxy bridge (e.g., in ProDOT derivatives) can be tailored to improve the solubility of the monomer and optimize the electrochemical properties of the final polymer. ossila.commdpi.com

Electrochemical Method: The technique used for electropolymerization significantly impacts film properties.

Potentiostatic (PS) Method: Applying a constant potential. This method can produce films with a higher charge storage capacity (CSC) compared to the galvanostatic method, potentially due to the higher applied voltage. nih.gov

Galvanostatic (GS) Method: Applying a constant current. nih.gov

Cyclic Voltammetry (CV): Repeatedly sweeping the potential between two set limits. This method allows for careful monitoring of film growth. chemrxiv.org The choice of method can drastically alter the film's morphology, leading to structures ranging from powdered films to highly porous networks with significant outgrowths. chemrxiv.org

Solvent and Supporting Electrolyte: The polymerization medium is crucial. The solvent (e.g., water, acetonitrile, or mixtures) affects the solubility of both the monomer and the growing oligomers. chemrxiv.org The supporting electrolyte provides conductivity to the solution, and its counterions play a vital role. During oxidative polymerization, these counterions are incorporated into the polymer backbone to balance the positive charge of the doped polymer. chemrxiv.org The size and nature of the counterion (e.g., small chloride ions vs. large polymeric PSS⁻ ions) influence the film's morphology, doping level, and ultimately its performance in applications like the oxygen reduction reaction. chemrxiv.orgkaust.edu.sa

Additives: Certain compounds can be added to the polymerization solution to enhance the properties of the film. For example, ethylene (B1197577) glycol (EG) is a commonly used conductivity enhancer for PEDOT films, which acts by influencing the doping level of the as-synthesized polymer. kaust.edu.sa

Table 1: Factors Influencing Electrochemical Polymerization of this compound Derivatives

| Factor | Influence | Examples | Research Findings | Citation |

|---|---|---|---|---|

| Monomer Structure | Directs polymerization to 2,5-positions; affects oxidation potential and stability. | EDOT, ProDOT-Me2 | 3,4-substitution ensures linear polymer chains. ProDOT-Me2 has a lower oxidation potential than polythiophene. | ossila.commdpi.com |

| Electrochemical Method | Affects film morphology and charge storage capacity (CSC). | Potentiostatic (PS), Galvanostatic (GS), Cyclic Voltammetry (CV) | PS method can yield higher CSC than GS method. Different methods result in varied surface morphologies (powder vs. porous). | nih.govchemrxiv.org |

| Supporting Electrolyte | Counterion is incorporated as a dopant, affecting doping level and morphology. | LiClO₄, PSS (Polystyrene sulfonate) | Polymeric counterions like PSS can produce films with high doping levels. The choice of counterion significantly alters film structure. | chemrxiv.orgkaust.edu.sa |

| Solvent System | Affects monomer/oligomer solubility and polymerization rate. | Acetonitrile (ACN), Water, Propylene Carbonate (PC) | Higher solubility of monomer and oligomers in organic solvents can accelerate the polymerization rate. | chemrxiv.org |

| Additives | Can enhance properties like conductivity. | Ethylene Glycol (EG) | EG acts as a conductivity enhancer for PEDOT, increasing the as-synthesized doping levels. | kaust.edu.sa |

Mechanisms of Electrochemical Oxidation

Other Key Reaction Pathways and Selectivity Studies

Beyond its role in forming conductive polymers, the this compound scaffold can participate in other significant reactions, including substitutions on the thiophene ring and serving as a precursor for more complex heterocyclic systems.

The thiophene ring is aromatic and undergoes electrophilic substitution reactions more readily than benzene. chemicalbook.com The heteroatom influences the regioselectivity of the reaction, with substitution occurring preferentially at the C-2 and C-5 positions (alpha to the sulfur atom). chemicalbook.comslideshare.net

In this compound, the hydroxyl groups are electron-donating. These groups activate the ring, further increasing its reactivity towards electrophiles. Their presence at the 3 and 4 positions directs electrophilic attack to the vacant and highly activated C-2 and C-5 positions. Common electrophilic substitution reactions applicable to activated thiophene rings include:

Halogenation: Chlorination can be achieved with reagents like sulfuryl chloride, while iodination can be performed using iodine in the presence of mercuric oxide to yield 2-iodothiophene. slideshare.net

Nitration: Thiophene can be nitrated using nitric acid in acetic anhydride. slideshare.net

Friedel-Crafts Acylation: This reaction proceeds readily on thiophene rings, introducing an acyl group, typically at an alpha-position. chemicalbook.com

Besides direct electrophilic substitution, a prevalent strategy for functionalizing thiophene rings involves an initial metalation step (e.g., using n-butyllithium) to create a nucleophilic lithiated thiophene, which can then react with a wide range of electrophiles. researchgate.net This halogen-metal exchange or direct deprotonation allows for the controlled introduction of various substituents. researchgate.net

This compound derivatives are valuable building blocks for the synthesis of thienothiophenes, which are fused heterocyclic systems containing two thiophene rings. These materials are of great interest for organic electronics. mdpi.com The formation of the second thiophene ring often involves a key sulfur cyclization step.

Several mechanistic pathways have been developed:

Intramolecular Nucleophilic Substitution: One common method starts with a functionalized thiophene, such as 3-bromothiophene. The thiophene is first lithiated and then reacted with elemental sulfur to create a thiolate intermediate in situ. This nucleophilic thiolate can then react with a molecule containing a leaving group (like potassium chloroacetate) to form a side chain. The final step is an acid-catalyzed intramolecular cyclization or a Friedel-Crafts acylation to close the second ring. encyclopedia.pub

Cascade Radical Cyclization: A modern approach involves the reaction of alkynyl diols with a sulfur source, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) and iodine. mdpi.comresearchgate.net This reaction is proposed to proceed through a cascade mechanism that may involve sulfur radicals. The addition of radical scavengers has been shown to suppress the reaction, supporting the involvement of radical intermediates. mdpi.com

Cyclization via Sodium Sulfide: A direct method involves reacting a 3,4-disubstituted thiophene with sodium sulfide. For example, the cyclization of a derivative of 3,4-dibromothiophene (B32776) with sodium sulfide in the presence of a copper oxide catalyst at elevated temperatures can afford the corresponding thieno[3,4-b]thiophene (B1596311). rsc.org

Table 2: Selected Sulfur Cyclization Methods for Thienothiophene Synthesis

| Method | Starting Material Example | Key Reagents | Mechanism Highlights | Citation |

|---|---|---|---|---|

| Intramolecular Nucleophilic Acylation | 3-Bromothiophene | n-BuLi, S₈, ClCH₂COOK, H₂SO₄ | Formation of a thiolate nucleophile, side-chain attachment, and subsequent acid-catalyzed ring closure. | encyclopedia.pub |

| Cascade Radical Cyclization | Alkynyl diol | Na₂S₂O₃, I₂ | A cascade reaction involving dehydration and bisulfur cyclization, likely proceeding through radical intermediates. | mdpi.comresearchgate.net |

| Direct Cyclization with Sulfide | 3,4-Dibromothiophene derivative | Na₂S, CuO | Direct formation of the fused ring by reaction with a sulfide source, often requiring a catalyst and heat. | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of Thiophene 3,4 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of thiophene-3,4-diol systems in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and purity of complex molecules incorporating the this compound motif. For instance, in the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives, the structures of all intermediates and final products were consistently verified using ¹H and ¹³C NMR, alongside other spectral data. heteroletters.orglongdom.org The characteristic signals for the thiophene (B33073) ring protons and carbons, as well as those of the diol functionality, provide a clear diagnostic fingerprint.

In the characterization of trans-Tetrahydrothis compound 1,1-dioxide, NMR spectroscopy is critical. The diol protons typically appear in the range of δ 3.5–4.5 ppm in the ¹H NMR spectrum, while the sulfone group significantly influences the chemical shifts of the ring carbons, which are observed around δ 130–140 ppm in the ¹³C NMR spectrum. Similarly, for more complex structures like a tetraphenylthiophene-thiazole containing diimide-diacid (TPTPThDIDA), ¹H and ¹³C NMR were used to confirm the intricate structure, with aromatic protons and carbons appearing in distinct regions of the spectra. researchgate.net The successful synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) from a dibrominated precursor was also monitored by NMR, showing a significant shift of the thiophene C2 and C5 carbon signals from δ 84 ppm in the monomer to δ 108 ppm in the polymer. acs.org

A detailed examination of chemical shifts (δ) and coupling constants (J) offers deeper insights into the molecular structure. In various synthesized thieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine derivatives, the aromatic protons on the thieno-pyrimidine core typically exhibit characteristic doublet signals with coupling constants around J = 7.0 Hz, confirming their ortho relationship. heteroletters.orglongdom.org For example, in 5-chloro-3-p-tolylthieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine, two distinct doublets appear at δ 6.96 and 7.3 ppm, each with a J value of 7.0 Hz. longdom.org

The ¹³C NMR spectra of these systems are equally informative. The carbon atoms of the thiophene ring fused within the thieno[2,3-d]pyrimidine system show signals at characteristic chemical shifts, for instance, at δ 126.92, 123.03, and 126.11 ppm. heteroletters.orglongdom.org In the synthesis of thiophene-aromatic polyesters, the ¹H NMR spectra clearly distinguished the thiophene ring protons (δ 7.77–7.80 ppm) from other aromatic and aliphatic protons in the polymer chain. mdpi.com The corresponding ¹³C NMR spectra showed the carbonyl ester groups of the thiophene unit at δ 190.1 and 189.9 ppm. mdpi.com This level of detail is crucial for verifying the proposed structures and understanding the electronic effects of various substituents on the thiophene ring.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| trans-Tetrahydrothis compound 1,1-dioxide | Not Specified | ~3.5–4.5 (diol protons) | ~130–140 (sulfone carbons) | |

| 5-chloro-3-phenylthieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine | CDCl₃ | 8.3 (t, 2H, Ar-H), 7.40-7.53 (m, 3H, Ar-H), 7.3 (d, 1H, Ar-H), 6.96 (d, 1H, Ar-H) | 160.67, 154.25, 153.62, 134, 133, 131, 128, 126.92, 126.11, 123.03 | heteroletters.org |

| 2,5-Dibromo-3,4-bis(acetoxymethyl)thiophene | CDCl₃ | 5.20 (s, 4H), 2.10 (s, 6H) | Not Specified | |

| Poly(3,4-ethylenedioxythiophene) (dedoped) | Not Specified | Not Specified | 138 (C3, C4), 108 (C2, C5), 65 (OCH₂) | acs.org |

Application of 1H and 13C NMR for Complex Structural Analysis

X-ray Crystallography for Molecular and Supramolecular Structures

For chiral this compound derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry. soton.ac.uk This technique was successfully used to confirm the trans-configuration of trans-tetrahydrothis compound 1,1-dioxide. In a study of halogenated benzothiophene (B83047) diol derivatives, X-ray analysis not only confirmed the relative stereochemistry but also established the absolute configuration of an enantiomerically pure 3-iodobenzothiophene diol derivative as (R,R). scispace.com Similarly, the absolute configuration of an α-nitroketone derivative of tetralone, alkylated with a thiophene-containing olefin, was assigned as (R) based on its crystal structure. nih.gov The ability to determine the precise spatial arrangement of atoms is crucial, as different enantiomers or diastereomers can have vastly different biological activities and material properties. soton.ac.uk

X-ray crystallography is uniquely capable of revealing the intricate network of intermolecular interactions that dictate the supramolecular architecture of this compound systems. These interactions include hydrogen bonds, halogen bonds, π–π stacking, and C–H···S contacts. mdpi.comrsc.org

In the crystal structure of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, molecules are linked through C—H···O hydrogen bonds and form dimers via π–π stacking interactions between phenyl rings, with a centroid–centroid distance of 3.760 Å. iucr.org Studies on wheel-and-axle diol hosts featuring benzo[b]thiophene units have shown how hydrogen bonding and S···O contacts fix the molecular conformation, while π-stacking interactions between thiophene and benzene (B151609) rings influence the crystal packing. scispace.comcore.ac.uk The crystal packing of 3,4-dibromo-2,5-bis-substituted thiophenes is also influenced by such non-covalent forces. The analysis of these interactions is fundamental to understanding the solid-state properties of these materials and for the rational design of new crystalline materials with desired functionalities, a field known as crystal engineering. rsc.org

X-ray crystallography serves as the ultimate proof of structure for newly synthesized this compound derivatives, confirming that the desired molecule has been formed. The structure of 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene (B52689), synthesized through a cascade cyclization of an alkynyl diol derivative, was unequivocally verified by single-crystal X-ray diffraction analysis. mdpi.com Likewise, the molecular structure of a 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil derivative, which contains a thiophene ring, was confirmed by X-ray crystallographic analysis. beilstein-journals.org This technique was also employed to confirm the structures of various dihalothiophenes used as monomers in solid-state polymerization, providing crucial information on their packing that influences the polymerization process. acs.org

| Compound | Space Group | Key Intermolecular Interactions | Significance | Reference |

|---|---|---|---|---|

| 3-Iodobenzothiophene diol derivative | P2₁2₁2₁ | π–π stacking, Hydrogen bonding | Determination of (R,R) absolute configuration | scispace.com |

| (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | Not Specified | C—H···O, π–π stacking | Analysis of supramolecular features | iucr.org |

| Methyl-3-aminothiophene-2-carboxylate | P2₁/c | N–H···O, N–H···N, C–H···S | Stabilization of crystal 3-D packing | mdpi.com |

| 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene | Not Specified | Not Specified | Structural verification of synthesized product | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a critical tool for identifying functional groups and characterizing the molecular structure of this compound and its derivatives.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Frequencies

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net In the study of this compound derivatives, such as 2,5-bis(benzoxazol-2-yl)this compound (BBTD), theoretical calculations using density functional theory (DFT) are employed to analyze the vibrational modes in both the ground state (S₀) and the first excited state (S₁). nih.gov

Analysis of the IR spectra reveals that upon photoexcitation from the S₀ to the S₁ state, there is a noticeable influence on the strength of the intramolecular hydrogen bonds. nih.gov This is confirmed by geometric structure comparisons and IR vibrational spectra analysis, which indicate a strengthening of these bonds in the excited state, facilitating processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net For copolyesters containing thiophene units, characteristic IR absorption peaks confirm the successful incorporation of the thiophene monomer into the polymer backbone. mdpi.com

Key vibrational frequencies for thiophene-based compounds are well-documented. The stretching vibrations for the C=C bonds in thiophene rings typically appear in the 1650-1430 cm⁻¹ region. researchgate.net Specifically for thiophene and benzene rings, these C-C stretching vibrations have been experimentally observed between 1465.2 and 1597.3 cm⁻¹. researchgate.net In poly(3,4-ethylenedioxythiophene) (PEDOT), a related polymer, the Cα=Cβ symmetric stretching vibration is found around 1444 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared (IR) Vibrational Frequencies in Thiophene Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Source(s) |

|---|---|---|---|

| O-H Stretch (non-bonded) | 3530–3645 | General Organic Compounds | researchgate.net |

| =C-H Stretch (Thiophene) | ~3120 | Thiophene Copolyesters | mdpi.com |

| C=O Stretch | ~1698 | Thiophene Schiff Base | researchgate.net |

| C=C Stretch (Thiophene Ring) | 1650–1430 | General Thiophene Derivatives | researchgate.net |

| Cα=Cβ Symmetric Stretch | ~1444 | PEDOT | researchgate.net |

| C-S Stretch | ~724 | Thiophene Copolyesters | mdpi.com |

Raman Spectroscopy for Material Characterization and Molecular Vibrations

Raman spectroscopy is highly effective for characterizing oligothiophenes and polythiophenes because the technique is sensitive to the conformation and length of the polymer chain. mdpi.com It provides detailed information on molecular vibrations, crystallinity, and π-electron delocalization in the ground electronic state. acs.org

In thiophene-based polymers, the Raman peaks between 1070 cm⁻¹ and 1540 cm⁻¹ often exhibit the highest intensities. nih.gov Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) films show principal peaks around 1265 cm⁻¹ (Cα-Cα' inter-ring stretching), 1444 cm⁻¹ (Cα=Cβ symmetric stretching), and 1506 cm⁻¹ (asymmetrical stretching). researchgate.net The position and shape of the most intense band, typically associated with the symmetric Cα=Cβ stretching mode, are strongly correlated with the effective π-conjugation length of the oligothiophene chain. acs.org A downshift in this band's frequency indicates a longer effective conjugation length and greater delocalization of π-electrons. For instance, in a series of regioregular oligothieno[3,4-b]thiophenes, the Raman shifts decreased by nearly 100 cm⁻¹ as the chain extended from a monomer to a seximer, confirming the quinoid-like character and enhanced conjugation. acs.org

Table 2: Key Raman Shifts for Thiophene-Based Materials

| Raman Shift (cm⁻¹) | Assignment | Compound Context | Source(s) |

|---|---|---|---|

| 1507 | Cα=Cβ Asymmetric Elongation | PEDOT:PSS | researchgate.net |

| 1444 | Cα=Cβ Symmetric Stretching | PEDOT:PSS | researchgate.net |

| 1425 | Not specified | PBDB-T Polymer | nih.gov |

| 1361 | Cβ-Cβ' Stretching | PEDOT:PSS | researchgate.net |

| 1269 | Cα-Cα' Inter-ring Stretching | PEDOT:PSS | researchgate.net |

| 1003 | Cβ-Cβ' Asymmetric Stretching | PEDOT:PSS | researchgate.net |

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy techniques are vital for probing the electronic structure, transitions, and optical properties of this compound systems.

Analysis of Absorption and Emission Spectra

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of thiophene-based molecules by analyzing their electronic absorption and emission characteristics. researchgate.net Thiophene derivatives often exhibit unique absorption and emission behaviors that are sensitive to their chemical environment and molecular structure. researchgate.net

For example, a series of red-emitting dyes based on a dithieno[3,2-b:2′,3′-d]thiophene S,S-dioxide (DTTDO) core showed absorption maxima (λ_abs) in the range of 517–538 nm and emission maxima (λ_em) between 622–694 nm, resulting in large Stokes shifts of up to 174 nm. nih.gov The solvents used can also influence these properties. Thieno[3,4-b]thiophene (B1596311) (TbT) based fluorophores exhibit tunable emissions across the visible to near-infrared regions, with some derivatives achieving fluorescence quantum yields approaching 100% in polar solvents. acs.org The oxidation state of the sulfur atom in the thiophene ring significantly affects the optical properties; oxidation of a dithienothiophene from a sulfide (B99878) to a sulfoxide (B87167) resulted in a red-shift of the emission wavelength by 130 nm. nih.gov

Table 3: Photophysical Properties of Selected Thiophene Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φ) | Solvent | Source(s) |

|---|---|---|---|---|---|---|

| DTTDO-Py⁺ | 538 | 694 | 156 | 0.05 | Water | nih.gov |

| DTTDO-MOR | 525 | 622 | 97 | 0.61 | DCM | nih.gov |

| DTTDO-DEA | 526 | 632 | 106 | 0.49 | DCM | nih.gov |

| rr-1TbT | 366 | - | - | - | - | acs.org |

| rr-6TbT | 703 | - | - | - | - | acs.org |

| QBTT Fluorophore | - | - | - | up to 53.1% | Toluene (B28343) | acs.org |

Investigation of Effective π-Conjugation Length and its Impact on Optical Properties

The effective π-conjugation length is a crucial factor that governs the electronic and optical properties of conjugated polymers and oligomers based on thiophene. researchgate.net Increasing the length of the π-conjugated system generally leads to enhanced light absorption capabilities and a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.netrsc.org

This principle is clearly demonstrated in series of oligothiophenes. As the number of thiophene units in the chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. rsc.org For instance, in a series of regioregular oligothieno[3,4-b]thiophene (rr-OTbT) derivatives, the absorption spectra systematically shifted from 366 nm for the monomer (rr-1TbT) to 703 nm for the seximer (rr-6TbT). acs.org This extension of π-conjugation enhances the delocalization of electrons, lowers the energy required for electronic transitions, and allows for the fine-tuning of the material's optical properties for specific applications like organic solar cells and light-emitting diodes. researchgate.netrsc.org

Studies on Optical Discrepancies and Electron Excitation Distribution

The nature of electronic excitations in thiophene-diol systems can be complex, involving phenomena such as excited-state intramolecular proton transfer (ESIPT) and charge transfer (CT). nih.govmdpi.com Theoretical investigations using time-dependent density functional theory (TDDFT) are essential for understanding these processes. nih.gov

For molecules like 2,5-bis(benzoxazol-2-yl)this compound (BBTD), analysis of the frontier molecular orbitals (HOMO and LUMO) shows that the S₀ → S₁ transition is primarily characterized as a π → π* transition. nih.gov The distribution of electrons and holes (electron-hole distribution) can be analyzed to understand the nature of the excitation. mdpi.com In some systems, photoexcitation leads to minor changes in structure and charge redistribution, which can result in significantly different dynamical processes in the excited state. nih.gov For BBTD, it was found that the ESIPT mechanism is a stepwise double proton transfer, not a concerted one. nih.govnih.gov Such detailed studies help explain discrepancies in optical behavior and provide a foundation for designing molecules with specific photophysical properties. mdpi.com

Mass Spectrometry Techniques for Molecular Integrity

Mass spectrometry serves as a cornerstone analytical technique for elucidating the structure and confirming the molecular integrity of chemical compounds. It provides vital information regarding a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. researchgate.net Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula, a critical step in the characterization of a synthesized compound like this compound.

The molecular formula for this compound is C₄H₄O₂S. nih.gov Based on the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur, the calculated exact mass of the neutral molecule is 115.99320 Da. nih.gov